Fmoc-Glu-AMC Fmoc-Glu-AMC Fmoc-l-glutamic acid 1-(7-amido-4-methylcoumarin)

Brand Name: Vulcanchem
CAS No.: 957311-37-4
VCID: VC0557474
InChI: InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C30H26N2O7
Molecular Weight: 526,54 g/mole

Fmoc-Glu-AMC

CAS No.: 957311-37-4

Cat. No.: VC0557474

Molecular Formula: C30H26N2O7

Molecular Weight: 526,54 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-Glu-AMC - 957311-37-4

Specification

CAS No. 957311-37-4
Molecular Formula C30H26N2O7
Molecular Weight 526,54 g/mole
IUPAC Name (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structure

Fmoc-Glu-AMC, also known as Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin), is a modified amino acid derivative with the molecular formula C30H26N2O7 and a molecular weight of 526.54 g/mol . The compound consists of three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an L-glutamic acid residue, and a 7-amido-4-methylcoumarin (AMC) fluorophore. This structure allows the compound to serve a dual function as both a peptide synthesis building block and a fluorescent substrate for enzyme activity monitoring.

The IUPAC name for this compound is (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid . This systematic nomenclature precisely describes the stereochemistry and chemical connectivity of all components within the molecule. The compound features a chiral center at the alpha carbon of the glutamic acid residue, which maintains the L-configuration found in naturally occurring glutamic acid.

Structural Components

The structure of Fmoc-Glu-AMC can be divided into three functional parts:

  • The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group commonly used in peptide synthesis to protect alpha-amino groups.

  • The glutamic acid residue: A dicarboxylic amino acid with a side chain carboxylic acid group.

  • The AMC moiety (7-amido-4-methylcoumarin): A fluorescent tag that enables detection of enzymatic activity.

The structural arrangement allows for specific cleavage at the amide bond between the glutamic acid and the AMC moiety, resulting in the release of the fluorescent AMC group that can be measured spectrofluorometrically.

Physical and Chemical Properties

Fmoc-Glu-AMC exhibits several distinctive physical and chemical properties that make it valuable for research applications. The compound typically appears as a white to off-white crystalline powder at room temperature . Its chemical stability is significantly affected by environmental conditions, particularly temperature, light exposure, and pH.

The presence of the Fmoc protecting group renders the compound relatively hydrophobic, affecting its solubility profile. Fmoc-Glu-AMC shows limited solubility in water but dissolves well in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. This solubility profile is advantageous for incorporation into various experimental protocols in both aqueous and organic reaction media.

Spectroscopic Properties

  • Excitation wavelength: 345-355 nm

  • Emission wavelength: 440-450 nm

This fluorogenic property makes Fmoc-Glu-AMC particularly valuable for real-time monitoring of enzymatic activity without the need for additional reagents or separation steps.

Synthesis and Production Methods

The synthesis of Fmoc-Glu-AMC typically involves a multi-step procedure that requires precise control of reaction conditions to ensure stereochemical integrity and high purity of the final product. The commercial production of this compound generally follows established peptide chemistry protocols.

The typical synthetic route involves:

  • Protection of the amino group of L-glutamic acid with the Fmoc group using 9-fluorenylmethoxycarbonyl chloride

  • Selective activation of the alpha-carboxylic acid group

  • Coupling with 7-amino-4-methylcoumarin to form the amide bond

  • Purification procedures including crystallization and/or chromatography

Quality control measures are essential in the production process to ensure consistent performance in downstream applications. High-performance liquid chromatography (HPLC) analysis is commonly employed to verify purity, typically requiring ≥98.0% purity for research-grade material .

Applications in Biochemical Research

Fmoc-Glu-AMC serves as a valuable tool in various biochemical research areas. Its primary applications include peptide synthesis, enzyme activity studies, and proteolytic pathway investigations.

Peptide Synthesis Applications

In solid-phase peptide synthesis (SPPS), Fmoc-Glu-AMC serves as a specialized building block for the incorporation of glutamic acid residues with fluorescent tags. The Fmoc group provides orthogonal protection that is compatible with common SPPS strategies. This enables researchers to create custom peptides with site-specific fluorescent labels for various applications including:

  • Fluorescent peptide probes for biological imaging

  • Peptide-based enzyme substrates

  • Fluorescently labeled peptide hormones and signaling molecules

The incorporation of the AMC fluorophore at specific positions allows for tracking peptide localization and interactions within biological systems.

Enzyme Activity Monitoring

One of the most significant applications of Fmoc-Glu-AMC is as a substrate for measuring proteolytic enzyme activity. The compound serves as a specific substrate for various proteases, particularly those that recognize glutamic acid residues. Upon enzymatic cleavage of the amide bond between glutamic acid and AMC, the released fluorophore produces a measurable fluorescence signal proportional to enzyme activity.

This property makes Fmoc-Glu-AMC valuable for:

  • Kinetic studies of proteases

  • High-throughput screening of enzyme inhibitors

  • Structure-activity relationship studies of proteolytic enzymes

  • Monitoring protease expression in biological samples

The sensitivity of fluorescence detection allows for measurements of enzymatic activity at very low substrate concentrations, making it suitable for studies with limited sample availability.

Biochemical Mechanisms and Pathways

Fmoc-Glu-AMC interacts with various enzymes and biological systems through specific biochemical mechanisms. Understanding these interactions is crucial for properly interpreting experimental results obtained using this compound.

Interactions with Proteolytic Enzymes

The specificity of Fmoc-Glu-AMC for certain proteases depends on the enzyme's recognition of the glutamic acid residue and its ability to cleave the amide bond connecting to the AMC moiety. Several classes of proteases show activity toward this substrate, including:

  • Glutamic acid-specific endopeptidases

  • Certain cathepsins

  • Caspases (in specific buffer conditions)

  • Deubiquitinating enzymes that recognize glutamic acid linkages

The kinetics of these enzymatic reactions can be quantitatively analyzed using Michaelis-Menten parameters. Table 1 shows representative kinetic parameters for selected enzymes that utilize Fmoc-Glu-AMC as a substrate:

EnzymeKm (μM)kcat (min⁻¹)kcat/Km (min⁻¹·μM⁻¹)
Deamidase of Pup (Dop)5.00.950.19
Proteasome-associated factor A (PafA)4.00.850.21

These parameters provide valuable information about the affinity and catalytic efficiency of enzymes toward Fmoc-Glu-AMC, enabling researchers to optimize experimental conditions and interpret results accurately.

ManufacturerProduct NumberPackagingPrice (USD)
Toronto Research ChemicalsF86087825 mg$45
Toronto Research ChemicalsF860878250 mg$165
Iris Biotech GmbHFAA20851 g$170.1
Chem-Impex150385 g$560

The pricing reflects the specialized nature of the compound and the quality control measures implemented during production . The selection of an appropriate supplier should balance cost considerations with quality requirements for the intended application.

Quality Control Parameters

Quality control for Fmoc-Glu-AMC typically involves several analytical techniques to ensure identity, purity, and performance:

  • HPLC analysis for chemical purity (typically ≥98.0%)

  • Mass spectrometry for molecular weight confirmation

  • NMR spectroscopy for structural verification

  • Functional testing of fluorescence properties

  • Stability testing under various storage conditions

Researchers should review the certificate of analysis provided by manufacturers to ensure the material meets the required specifications for their specific applications.

Research Applications and Case Studies

Fmoc-Glu-AMC has been utilized in numerous research studies across different fields. Its application in enzyme kinetics, inhibitor screening, and biological pathway investigations has contributed significantly to our understanding of proteolytic processes.

Protease Activity Profiling

The compound has been employed in comprehensive profiling of protease activity across various biological contexts. By incorporating Fmoc-Glu-AMC into peptide libraries, researchers can systematically investigate substrate specificity and kinetic parameters of proteolytic enzymes. This approach has facilitated the discovery of novel enzyme inhibitors and therapeutic candidates.

Enzyme Inhibition Studies

Fmoc-Glu-AMC serves as an excellent substrate for high-throughput screening of potential enzyme inhibitors. The fluorescence-based detection method allows for rapid evaluation of inhibitory effects on protease activity. By monitoring changes in the rate of AMC release in the presence of test compounds, researchers can identify and characterize inhibitors with therapeutic potential.

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